molecular formula C14H11N3OS B2959555 5-Methyl-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 2320725-20-8

5-Methyl-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No. B2959555
CAS RN: 2320725-20-8
M. Wt: 269.32
InChI Key: GESYEJANYYZWIW-UHFFFAOYSA-N
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Description

5-Methyl-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

5-Methyl-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown significant potential as an anti-cancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methyl-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one have been studied extensively. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in anti-cancer therapy. Additionally, the compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Methyl-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is its high yield and purity during synthesis. This makes it an ideal compound for use in lab experiments. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-Methyl-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one. One potential direction is to investigate its potential as an anti-inflammatory agent. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 5-Methyl-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a promising compound that has shown significant potential in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 5-Methyl-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves the reaction of 3-aminopyridine-2-thiol with 5-methyl-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carbaldehyde in the presence of a catalyst. The reaction yields the desired compound in high yield and purity.

properties

IUPAC Name

5-methyl-3-pyridin-3-yl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9-4-2-6-11-12(9)13(18)17(14(19)16-11)10-5-3-7-15-8-10/h3,5,7-9,11-12H,2,4,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTOEUTXSSJQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C1C(=O)N(C(=S)N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

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